molecular formula C11H10N2O2 B1270693 3-(1H-pyrazol-1-ylmethyl)benzoic acid CAS No. 562803-68-3

3-(1H-pyrazol-1-ylmethyl)benzoic acid

Cat. No.: B1270693
CAS No.: 562803-68-3
M. Wt: 202.21 g/mol
InChI Key: UMYNAPRDOSIHOY-UHFFFAOYSA-N
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Description

3-(1H-pyrazol-1-ylmethyl)benzoic acid is an organic compound with the molecular formula C11H10N2O2 and a molecular weight of 202.21 g/mol It is characterized by the presence of a benzoic acid moiety substituted with a pyrazolylmethyl group at the 3-position

Scientific Research Applications

3-(1H-pyrazol-1-ylmethyl)benzoic acid has several applications in scientific research:

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1H-pyrazol-1-ylmethyl)benzoic acid typically involves the reaction of 3-(chloromethyl)benzoic acid with pyrazole. The reaction is carried out in the presence of a base such as potassium carbonate (K2CO3) in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The general reaction scheme is as follows:

3-(Chloromethyl)benzoic acid+PyrazoleK2CO3, DMF, heat3-(1H-pyrazol-1-ylmethyl)benzoic acid\text{3-(Chloromethyl)benzoic acid} + \text{Pyrazole} \xrightarrow{\text{K2CO3, DMF, heat}} \text{this compound} 3-(Chloromethyl)benzoic acid+PyrazoleK2CO3, DMF, heat​3-(1H-pyrazol-1-ylmethyl)benzoic acid

Industrial Production Methods

While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

3-(1H-pyrazol-1-ylmethyl)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The benzoic acid moiety can be oxidized to form corresponding carboxylate derivatives.

    Reduction: The carboxylic acid group can be reduced to an alcohol or aldehyde under suitable conditions.

    Substitution: The pyrazolylmethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.

Major Products

    Oxidation: Carboxylate derivatives.

    Reduction: Alcohols or aldehydes.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Mechanism of Action

The mechanism of action of 3-(1H-pyrazol-1-ylmethyl)benzoic acid depends on its specific application. In biological systems, it may act as an inhibitor or modulator of enzyme activity by binding to the active site or allosteric sites of target proteins. The pyrazole ring can interact with amino acid residues through hydrogen bonding and π-π interactions, influencing the activity of the target enzyme or protein.

Comparison with Similar Compounds

Similar Compounds

  • 3-(1H-imidazol-1-ylmethyl)benzoic acid
  • 3-(1H-triazol-1-ylmethyl)benzoic acid
  • 3-(1H-tetrazol-1-ylmethyl)benzoic acid

Uniqueness

3-(1H-pyrazol-1-ylmethyl)benzoic acid is unique due to the presence of the pyrazole ring, which imparts distinct electronic and steric properties compared to other similar compounds. This uniqueness can influence its reactivity, binding affinity, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

3-(pyrazol-1-ylmethyl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10N2O2/c14-11(15)10-4-1-3-9(7-10)8-13-6-2-5-12-13/h1-7H,8H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMYNAPRDOSIHOY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)O)CN2C=CC=N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00361421
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

202.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

562803-68-3
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00361421
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3-(1H-pyrazol-1-ylmethyl)benzoic acid
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